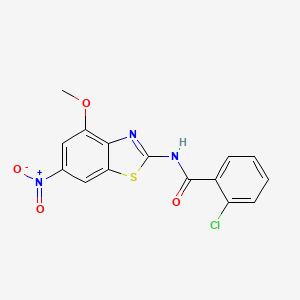
2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” is an organic compound containing a benzothiazole ring, which is a type of heterocyclic compound . It also contains a nitro group (-NO2), a methoxy group (-OCH3), and a chloro group (-Cl).
Molecular Structure Analysis
The molecular structure of this compound would be based on the benzothiazole ring, with the nitro, methoxy, and chloro groups, and the amide linkage attached at specific positions. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific reactivity of the functional groups present. For example, the nitro group is often involved in redox reactions, while the amide linkage can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the nitro group could contribute to the compound’s reactivity, while the chloro and methoxy groups could influence its polarity and solubility .Scientific Research Applications
Antitumor Activity
Benzothiazole derivatives, including those related to 2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, have been synthesized and evaluated for their potential as antitumor agents. These compounds, including one derived from 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer therapy (Yoshida et al., 2005).
Antimicrobial and Antiviral Properties
Thiazolides, including derivatives of nitazoxanide (NTZ), which are related to the chemical structure , exhibit a broad spectrum of activities against various infectious agents. These include helminths, protozoa, enteric bacteria, and viruses affecting both animals and humans. Modifications to NTZ, like replacing the nitro group with chloro or other functional groups, have been explored for their antimicrobial and antiviral properties (Hemphill et al., 2012).
Gastrointestinal and Antiemetic Effects
Similar benzamide derivatives have been synthesized and evaluated for their gastrointestinal prokinetic and antiemetic activities. These compounds, which include variations of benzothiazole, have shown effectiveness in enhancing gut peristaltic activity, increasing gastric emptying, and inhibiting cisplatin-induced emesis, suggesting their potential in treating gastrointestinal disorders (Baldazzi et al., 1996).
Antioxidative and Antiproliferative Potential
Benzimidazole/benzothiazole-2-carboxamides, with structural similarities, have been synthesized and evaluated for their antioxidative and antiproliferative activities. These compounds, with varying substitutions, have shown promising results in scavenging free radicals and inhibiting the growth of cancer cells, highlighting their potential in cancer treatment and as antioxidants (Cindrić et al., 2019).
Synthesis and Characterization for Therapeutic Applications
Further research has focused on the synthesis and characterization of new benzothiazole-derived Schiff bases and their metal complexes, exploring their therapeutic potential. These studies aim to understand the chemical properties and potential medical applications of benzothiazole derivatives (Mahmood et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may have a significant impact on cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-6-8(19(21)22)7-12-13(11)17-15(24-12)18-14(20)9-4-2-3-5-10(9)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQOUVMLWCQQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

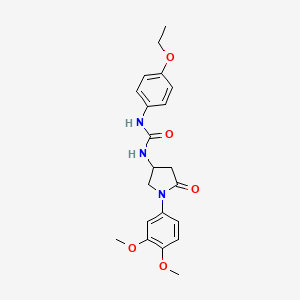
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)

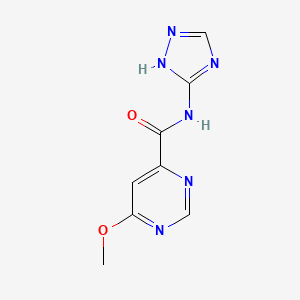
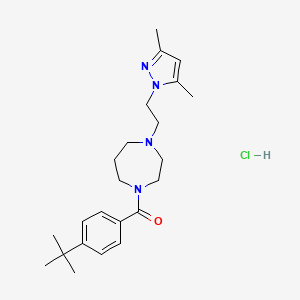
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)
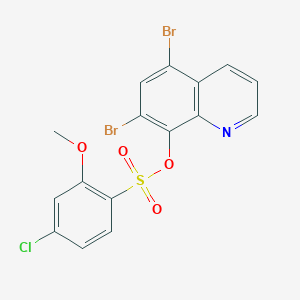

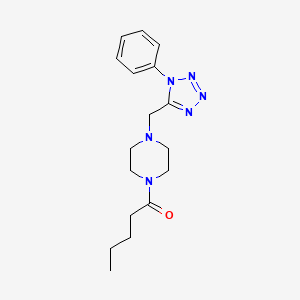
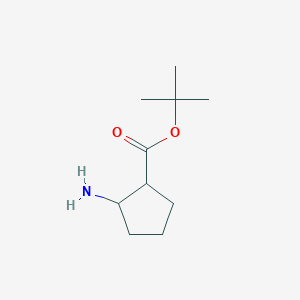
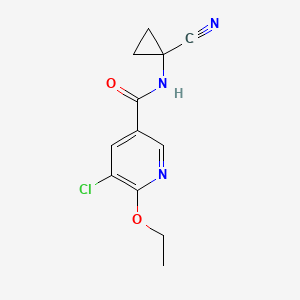
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)